1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide
Description
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide is a complex organic compound with the molecular formula C23H23FN2O3S and a molecular weight of 426.51 . This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, a naphthyl group, and a piperidine carboxamide moiety. It is achiral and has a logP value of 3.5905, indicating moderate hydrophobicity .
Properties
Molecular Formula |
C23H23FN2O3S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-naphthalen-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O3S/c24-21-10-7-17(8-11-21)16-30(28,29)26-13-3-6-20(15-26)23(27)25-22-12-9-18-4-1-2-5-19(18)14-22/h1-2,4-5,7-12,14,20H,3,6,13,15-16H2,(H,25,27) |
InChI Key |
DHKUBQVXCKYAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide involves several steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and methanesulfonyl groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve the use of catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the methanesulfonyl group may contribute to its stability and solubility. The piperidine ring provides a scaffold for further functionalization, allowing for the modulation of its biological activity .
Comparison with Similar Compounds
Similar compounds include:
1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol: This compound also contains a fluorophenyl and naphthyl group but differs in its overall structure and functional groups.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 1-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
